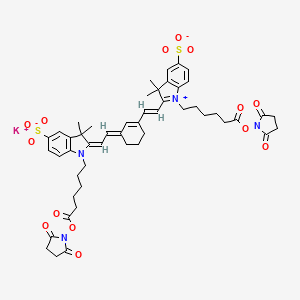

Sulfo-Cyanine7 bis-NHS ester

Description

Historical Development and Significance of Cyanine (B1664457) Dyes in Chemical Biology and Bio-imaging

The history of cyanine dyes dates back more than a century, with their initial synthesis and use in the photographic industry to extend the spectral sensitivity of photographic emulsions. wikipedia.orgnih.gov These synthetic dyes belong to the polymethine group and are characterized by a conjugated system between two nitrogen atoms, which can be part of various heterocyclic systems. wikipedia.org Their application in the biological sciences is a more recent development, transforming the landscape of fluorescence labeling and bio-imaging. creative-diagnostics.combiotium.com

A pivotal advancement in their use for biological applications was the development of sulfonated cyanine dyes. biotium.com The introduction of sulfonate groups significantly improved the water solubility of these dyes, making them highly compatible with aqueous biological environments and suitable for labeling sensitive biomolecules like proteins without the need for organic co-solvents. creative-diagnostics.com This enhancement in hydrophilicity also reduced the tendency of the dyes to form non-fluorescent aggregates, leading to brighter and more stable signals. biotium.com

The significance of cyanine dyes in chemical biology and bio-imaging is immense. nih.govbiorxiv.org Their key attributes include:

Strong Fluorescence and High Quantum Yields: Cyanine dyes are known for their brightness, which allows for the sensitive detection of labeled molecules. nih.govbiorxiv.org

Photostability: They exhibit good resistance to photobleaching, enabling longer observation times in imaging experiments. nih.govbiorxiv.org

Tunable Optical Properties: A defining feature of cyanine dyes is that their absorption and emission wavelengths can be systematically adjusted by altering the length of the polymethine chain connecting the two nitrogen heterocycles. biotium.comresearchgate.net Increasing the chain length shifts the spectra to longer wavelengths, from the visible to the near-infrared region. nih.gov This has led to the development of a series of dyes, such as Cy3, Cy5, and Cy7, with distinct spectral properties. researchgate.net

These characteristics make cyanine dyes exceptional tools for a multitude of applications, including fluorescence microscopy, flow cytometry, nucleic acid labeling, and in vivo imaging, allowing researchers to visualize and track cellular components and processes with high sensitivity and resolution. nih.govaxispharm.com

Evolution and Role of Near-Infrared (NIR) Fluorophores in Contemporary Research Methodologies

The evolution of fluorescent probes into the near-infrared (NIR) spectrum has been a critical development for in vivo and deep-tissue imaging. nih.govvanderbilt.edu The NIR window, typically defined as the range between 650 nm and 900 nm (NIR-I) and extending into 1000-1700 nm (NIR-II), offers significant advantages over the visible light spectrum. crimsonpublishers.comnih.govacs.org In this region, endogenous biological molecules like hemoglobin and water have lower absorption, and light scattering by tissues is significantly reduced. nih.govacs.org This results in deeper photon penetration and a higher signal-to-noise ratio due to minimized background autofluorescence from the tissue. nih.govnih.gov

Early NIR imaging in clinical settings utilized dyes like indocyanine green (ICG), which was approved by the FDA decades ago. nih.govacs.org However, the quest for brighter, more photostable, and more target-specific probes has driven extensive research into developing new NIR fluorophores. vanderbilt.edu Small organic molecules, particularly those based on cyanine, rhodamine, and other scaffolds, have become the focus of this research due to their tunable properties and smaller size compared to inorganic nanoparticles. nih.gov The research focus continues to push towards the NIR-II window, which promises even greater imaging depth and clarity. fudan.edu.cnresearchgate.net

In contemporary research, NIR fluorophores are indispensable tools. nih.gov Their role is central to a variety of advanced methodologies:

In Vivo Imaging: NIR probes enable the non-invasive visualization of biological processes in living animals, such as tracking labeled cells, monitoring tumor progression, and assessing vascular function. nih.govfudan.edu.cn

Fluorescence-Guided Surgery: The ability to illuminate specific tissues, such as tumors or lymph nodes, in real-time provides surgeons with a visual guide to improve the precision of resections. crimsonpublishers.com

Advanced Microscopy: NIR fluorophores are utilized in super-resolution and single-molecule imaging techniques to study cellular structures and dynamics beyond the diffraction limit of light. nih.gov

Molecular Probes: They are incorporated into activatable probes that change their fluorescence properties in response to specific biological analytes or enzymatic activity, enabling the targeted detection of disease markers. mdpi.com

Academic Research Landscape and Strategic Objectives for Sulfo-Cyanine7 bis-NHS Ester Investigations

Within the broader field of NIR fluorophores, this compound represents a highly specialized tool for chemical biology and materials science. Academic research involving this compound is centered on its unique bifunctional and water-soluble nature. broadpharm.comglpbio.com As a derivative of the Sulfo-Cy7 dye, it possesses excellent spectral properties in the NIR-I region, with excitation and emission maxima around 750 nm and 773 nm, respectively. broadpharm.comantibodies.com

The primary strategic objective for investigating this compound is to leverage its structure for the creation of well-defined molecular conjugates. broadpharm.com The two terminal NHS ester groups provide reactive handles that can covalently link two separate amine-containing molecules or create intramolecular crosslinks within a single large biomolecule. broadpharm.com The sulfonated cyanine core ensures that these labeling reactions can be performed in aqueous buffers and that the resulting conjugate maintains good water solubility. broadpharm.comcreative-diagnostics.com

Key research applications and objectives include:

Bioconjugation and Cross-linking: The foremost application is the cross-conjugation of proteins, peptides, or other biomolecules. broadpharm.comaxispharm.com This can be used to study protein-protein interactions, stabilize protein complexes, or create novel bioconjugates with dual functions.

Surface Functionalization: The dye can be used to attach NIR fluorescent labels to aminosilane-coated surfaces, such as microarrays or nanoparticles, for diagnostic and sensing applications. broadpharm.com

Advanced Labeling: The bifunctional nature allows for more complex labeling strategies than are possible with standard monofunctional dyes, enabling the construction of sophisticated molecular probes for imaging and analysis. broadpharm.com

The academic landscape for this compound is focused on exploiting these features for highly specific and controlled applications in bio-imaging, diagnostics, and the development of functional biomaterials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₀H₅₇KN₄O₁₄S₂ | broadpharm.comantibodies.com |

| Molecular Weight | ~1041.23 g/mol | glpbio.comantibodies.com |

| Excitation Maximum (λmax) | ~750 nm | broadpharm.comantibodies.com |

| Emission Maximum (λem) | ~773 nm | broadpharm.comantibodies.com |

| Molar Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ | broadpharm.comantibodies.com |

| Fluorescence Quantum Yield | 0.24 | broadpharm.com |

| Solubility | Water, DMSO, DMF | broadpharm.comglpbio.com |

| Reactive Groups | 2 x N-hydroxysuccinimide (NHS) ester | broadpharm.comglpbio.com |

| Target Reactivity | Primary amines (-NH₂) | broadpharm.commedchemexpress.com |

Table 2: Comparison of Common Cyanine Dye Families

| Dye Family | Typical Excitation (nm) | Typical Emission (nm) | Spectral Range | Common Applications | Source(s) |

| Cy3 | ~550 | ~570 | Visible (Green/Yellow) | FRET, immunofluorescence, microarray analysis | wikipedia.org |

| Cy5 | ~650 | ~670 | Far-Red/NIR | Protein/nucleic acid labeling, CCD-based detection | wikipedia.orgcreative-diagnostics.com |

| Cy7 | ~750 | ~776 | Near-Infrared (NIR) | In vivo imaging, deep-tissue imaging | creative-diagnostics.com |

Properties

Molecular Formula |

C50H57KN4O14S2 |

|---|---|

Molecular Weight |

1041.2 g/mol |

IUPAC Name |

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C50H58N4O14S2.K/c1-49(2)37-31-35(69(61,62)63)18-20-39(37)51(28-9-5-7-14-47(59)67-53-43(55)24-25-44(53)56)41(49)22-16-33-12-11-13-34(30-33)17-23-42-50(3,4)38-32-36(70(64,65)66)19-21-40(38)52(42)29-10-6-8-15-48(60)68-54-45(57)26-27-46(54)58;/h16-23,30-32H,5-15,24-29H2,1-4H3,(H-,61,62,63,64,65,66);/q;+1/p-1 |

InChI Key |

QNQRBLILCWCNAQ-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Sulfo Cyanine7 Bis Nhs Ester

Established Synthetic Pathways for the Sulfo-Cyanine7 Fluorophore Core

The synthesis of the Sulfo-Cyanine7 (Sulfo-Cy7) fluorophore core is a multi-step process that begins with indolenine precursors. The core structure of cyanine (B1664457) dyes, including Sulfo-Cy7, consists of two nitrogen centers linked by a polymethine chain. medchemexpress.com A common strategy for creating asymmetric cyanine dyes involves the condensation of different indolenium or benzindoleninium moieties with a polymethine chain. nih.gov

A modular approach can be employed where functional groups are introduced in the final steps to avoid degradation at high temperatures. acs.orgnih.gov This often starts with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. acs.orgnih.gov The synthesis of the closed-chain sulfo-cyanine structure is detailed in patent WO2018009375A1, which outlines the creation of key intermediates. One such intermediate is a carboxylic acid derivative which is crucial for the subsequent functionalization steps. The inclusion of sulfonate groups into the cyanine dye structure significantly increases its water solubility, a desirable property for biological applications. medchemexpress.com

The structural rigidity of the polymethine chain can be enhanced, for instance by incorporating a trimethylene bridge, which can lead to an improved fluorescence quantum yield compared to more flexible analogues like Indocyanine Green (ICG). lumiprobe.com

Strategies for N-Hydroxysuccinimide (NHS) Ester Functionalization and Activation

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds used for labeling primary amino groups in biomolecules such as proteins and peptides. interchim.frnih.gov The functionalization of the Sulfo-Cyanine7 core with NHS esters creates an amine-reactive dye capable of forming stable amide bonds. medchemexpress.com

The process typically involves the reaction of a carboxylic acid derivative of the Sulfo-Cyanine7 fluorophore with N-hydroxysuccinimide (NHS). This reaction is commonly mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction conditions are generally mild, for instance, occurring at 25–40°C for 4–6 hours, and can achieve high yields.

The choice of solvent is critical, with DMF being a common choice for industrial-scale synthesis due to its ability to dissolve both the hydrophilic sulfo groups and the hydrophobic cyanine core. The pH of the reaction is also a key parameter, with an optimal range of 8.3-8.5 for the labeling reaction with amines. interchim.fracebiolab.com Buffers such as sodium bicarbonate or phosphate (B84403) buffer are often used to maintain the desired pH. acebiolab.com It is important to use amine-free solvents and buffers to prevent unwanted side reactions. acebiolab.com

For heterobifunctional dyes, activation of carboxylic acid groups to their corresponding NHS esters can be achieved using reagents like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (B91526) (HSTU) or dicyclohexylcarbodiimide (B1669883) (DCC) in combination with N-hydroxysuccinimide. d-nb.info

Preparation and Purification of Bifunctional Sulfo-Cyanine7 bis-NHS Ester

This compound is a water-soluble, bifunctional crosslinker featuring a Sulfo-Cyanine7 core and two amine-reactive NHS ester groups. glpbio.comsapphirebioscience.comlumiprobe.combroadpharm.com This structure allows for the cross-conjugation of molecules containing primary amines. broadpharm.com

The preparation involves the synthesis of a Sulfo-Cyanine7 derivative containing two carboxylic acid groups, which are then activated with N-hydroxysuccinimide to form the bis-NHS ester. The general principles of NHS ester formation described in the previous section apply here, but are targeted to both ends of the bifunctional core.

Purification of the final product is crucial to remove unreacted starting materials, byproducts like N-hydroxysuccinimide, and any hydrolyzed ester. interchim.fracebiolab.com Common purification techniques for cyanine dye conjugates include:

High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful method for purifying dye conjugates. acs.orgabpbio.com

Gel Filtration Chromatography: This method is suitable for separating the labeled macromolecule from smaller organic impurities. interchim.fracebiolab.comabpbio.com

Precipitation: In some cases, precipitation with solvents like ethanol (B145695) can be used to isolate the labeled product. acebiolab.comabpbio.com

Column Chromatography: Silica gel chromatography can also be employed for purification. nih.govnih.gov

The purity of the final product is often assessed by HPLC and mass spectrometry. nih.govnih.gov Proper storage of the purified this compound is essential for its stability; it is typically stored at -20°C in the dark and desiccated. glpbio.comsapphirebioscience.comlumiprobe.com

Design and Synthesis of Sulfo-Cyanine7 Derivatives for Orthogonal Bioconjugation Chemistries

Orthogonal bioconjugation strategies allow for the specific labeling of multiple components in a complex biological system without interference. nih.govresearchgate.netugr.es This requires the synthesis of derivatives with functional groups that react selectively with their counterparts.

Alkyne and Azide (B81097) Functionalizations for Click Chemistry Applications

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and selective method for bioconjugation. lumiprobe.cominterchim.frinterchim.frsoton.ac.uk Sulfo-Cyanine7 derivatives containing either an alkyne or an azide group can be readily used in these reactions. lumiprobe.comdcchemicals.comlumiprobe.comdcchemicals.commedchemexpress.eulumiprobe.com

Sulfo-Cyanine7 Alkyne: This derivative is a sulfonated terminal alkyne that is highly water-soluble and can be conjugated with azide-containing molecules in aqueous environments. dcchemicals.comdcchemicals.com It can be synthesized to be used in copper-catalyzed click chemistry. lumiprobe.commedchemexpress.eu

Sulfo-Cyanine7 Azide: This is a water-soluble, near-infrared dye containing an azide group. lumiprobe.commedchemexpress.com It can react with alkyne-modified biomolecules through CuAAC or with strained cyclooctynes like DBCO in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.commedchemexpress.com

The synthesis of these derivatives often involves introducing the alkyne or azide functionality via a linker attached to the cyanine core. Bifunctional linkers containing both an NHS ester and an alkyne or azide group can be used to attach these functionalities to the dye. lumiprobe.comalabiolab.ro

Maleimide (B117702) and DBCO Derivatizations for Specific Bioconjugation

Maleimide Derivatization: Sulfo-Cyanine7 maleimide is a thiol-reactive derivative used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups (thiols). lumiprobe.commedchemexpress.comlumiprobe.com The maleimide group reacts specifically with thiols to form a stable thioether bond. medchemexpress.com The synthesis of these derivatives results in a hydrophilic, near-infrared fluorophore suitable for in vivo imaging. lumiprobe.com

DBCO Derivatization: Sulfo-Cyanine7 DBCO (dibenzocyclooctyne) is a click chemistry reagent used in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.comlumiprobe.com The DBCO group reacts efficiently with azide-modified molecules. medchemexpress.com This approach is particularly useful for labeling in living systems where the cytotoxicity of copper is a concern. interchim.fr

Tetrazine and Other Advanced Functional Groups for Versatile Linkage

Tetrazine Derivatization: Tetrazines are used in the inverse electron demand Diels-Alder (IEDDA) reaction, which is an extremely fast and selective bioorthogonal reaction. lumiprobe.com Sulfo-Cyanine7 tetrazine derivatives can react with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), for rapid bioconjugation. medchemexpress.comlumiprobe.comnih.gov This chemistry is highly efficient and can be used for pretargeting applications in imaging. nih.gov

The following table summarizes the properties of various Sulfo-Cyanine7 derivatives:

| Derivative | Functional Group | Reactive Partner | Reaction Type | Key Features |

| This compound | N-Hydroxysuccinimide ester | Primary Amines | Acylation | Bifunctional, water-soluble crosslinker. glpbio.comsapphirebioscience.comlumiprobe.com |

| Sulfo-Cyanine7 Alkyne | Terminal Alkyne | Azides | CuAAC | Water-soluble, for copper-catalyzed click chemistry. dcchemicals.comdcchemicals.com |

| Sulfo-Cyanine7 Azide | Azide | Alkynes, DBCO | CuAAC, SPAAC | Water-soluble, for copper-catalyzed or copper-free click chemistry. lumiprobe.commedchemexpress.com |

| Sulfo-Cyanine7 Maleimide | Maleimide | Thiols (Sulfhydryls) | Michael Addition | Thiol-reactive, hydrophilic, for protein labeling. lumiprobe.commedchemexpress.comlumiprobe.com |

| Sulfo-Cyanine7 DBCO | Dibenzocyclooctyne | Azides | SPAAC | For copper-free click chemistry. medchemexpress.com |

| Sulfo-Cyanine7 Tetrazine | Tetrazine | trans-Cyclooctene (TCO) | IEDDA | For rapid and selective bioorthogonal ligation. lumiprobe.comnih.gov |

The development of these diverse Sulfo-Cyanine7 derivatives has significantly expanded the toolkit for fluorescently labeling and tracking biomolecules in complex biological environments, enabling advanced research in areas such as in vivo imaging and diagnostics. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Photophysical Characterization of Sulfo Cyanine7 Bis Nhs Ester and Its Conjugates

High-Resolution Absorption and Emission Spectroscopy of Sulfo-Cyanine7 bis-NHS Ester

This compound exhibits characteristic absorption and emission spectra in the near-infrared region, a spectral window advantageous for deep tissue imaging due to reduced autofluorescence and light scattering. The absorption spectrum is dominated by a strong band corresponding to the π-π* transition of the polymethine chain. researchgate.net

The typical spectral properties of this compound are summarized below:

| Property | Value | Reference |

| Excitation/Absorption Maximum (λ_max,abs) | ~750 nm | lumiprobe.comantibodies.combroadpharm.com |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | lumiprobe.comantibodies.combroadpharm.com |

| Emission Maximum (λ_max,em_) | ~773 nm | lumiprobe.comantibodies.combroadpharm.com |

| Stokes Shift | ~23 nm | axispharm.com |

The large molar extinction coefficient signifies a high probability of light absorption, contributing to the brightness of the fluorophore. The Stokes shift, the difference between the absorption and emission maxima, is a critical parameter for minimizing self-quenching and improving signal-to-noise ratios in fluorescence detection.

Quantitative Measurements of Fluorescence Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F_) and fluorescence lifetime (τ_F_) are fundamental parameters that quantify the efficiency and temporal dynamics of the fluorescence emission process. For Sulfo-Cyanine7 and its derivatives, these values are crucial for assessing their suitability as fluorescent labels.

The reported fluorescence quantum yield for the Sulfo-Cyanine7 chromophore is approximately 0.24. lumiprobe.combroadpharm.comlunanano.ca This value indicates that for every four photons absorbed, approximately one is emitted as fluorescence. Compared to some other classes of organic dyes, cyanines can have moderate quantum yields. However, their exceptionally high extinction coefficients often compensate for this, resulting in bright fluorescent probes. Some reports suggest that sulfonated cyanine (B1664457) dyes like Sulfo-Cyanine7 exhibit improved quantum yields compared to their non-sulfonated counterparts. evitachem.comlumiprobe.comaxispharm.com

Photobleaching Kinetics and Photostability Studies of Free and Conjugated this compound

Photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light, is a significant limitation in long-term fluorescence imaging experiments. Cyanine dyes, in general, are susceptible to photobleaching, which can limit their utility in applications requiring prolonged or intense illumination.

The photostability of Sulfo-Cyanine7 is reported to be higher than that of some other cyanine dyes, which is an advantageous feature for imaging applications. lumiprobe.comaxispharm.com The sulfonation of the cyanine core is believed to contribute to this enhanced photostability. However, like all cyanine dyes, this compound will undergo photobleaching under continuous illumination. The kinetics of this process are dependent on several factors, including the intensity of the excitation light, the concentration of the dye, and the chemical environment.

Conjugation of this compound to biomolecules can influence its photostability. The local environment created by the biomolecule can either protect the dye from photobleaching or, in some cases, accelerate it. Therefore, it is crucial to characterize the photobleaching kinetics of the specific conjugate being used in an experiment.

Investigation of Photoisomerization Dynamics and Non-Fluorescent Dark States

A key characteristic of cyanine dyes is their propensity to undergo photoisomerization, a reversible process where the molecule transitions between different spatial arrangements (isomers) upon light absorption. nih.govnih.govacs.org This process is a major pathway for non-radiative decay and contributes to the formation of non-fluorescent or "dark" states. nih.govnih.govacs.org

Recent studies on Sulfo-Cyanine7 have identified a photoisomerized state with a red-shifted emission, and the kinetics of its formation are consistent with a three-state photoisomerization model. acs.orgnih.govnih.gov This photoisomerization and the resulting dark states are a critical consideration for quantitative fluorescence measurements and super-resolution microscopy techniques. acs.org Interestingly, co-illumination with a second, red-shifted light source can sometimes reverse the photoisomerization and return the dye to its fluorescent state. nih.govnih.govacs.org

Impact of Microenvironmental Conditions (e.g., Solvent Polarity, Viscosity, Steric Constraints) on Optical Properties

The photophysical properties of this compound are highly sensitive to its local microenvironment. Changes in solvent polarity, viscosity, and the presence of steric constraints can significantly alter its absorption and emission spectra, quantum yield, and fluorescence lifetime. This sensitivity can be exploited to use the dye as a sensor for its local environment.

Studies on various cyanine dyes have shown that an increase in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. scirp.orgbiointerfaceresearch.com The photoisomerization kinetics of Sulfo-Cyanine7 are also strongly dependent on environmental conditions. acs.orgnih.govnih.gov For instance, an increase in viscosity can hinder the isomerization process, leading to an increase in fluorescence quantum yield. acs.org

When this compound is conjugated to a biomolecule, the local environment around the dye is determined by the structure and dynamics of that biomolecule. The steric constraints imposed by the conjugation site can affect the dye's ability to photoisomerize, potentially leading to enhanced fluorescence. acs.org

Table of Environmental Effects on Cyanine Dye Photophysics:

| Environmental Factor | Effect on Photophysical Properties |

| Increasing Solvent Polarity | Can cause shifts in absorption and emission spectra (solvatochromism). scirp.orgbiointerfaceresearch.com |

| Increasing Solvent Viscosity | Can hinder photoisomerization, leading to increased fluorescence quantum yield. acs.org |

| Steric Hindrance (e.g., upon conjugation) | Can restrict photoisomerization, potentially increasing fluorescence and photostability. acs.org |

| Presence of Thiols | Can facilitate photoswitching to a dark state through thiol addition to the polymethine bridge. psu.edu |

Förster Resonance Energy Transfer (FRET) Applications and Spectroscopic Efficiency Studies involving this compound

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it invaluable for studying molecular interactions. aatbio.com The spectral properties of Sulfo-Cyanine7 make it a suitable FRET acceptor for donor fluorophores emitting in the far-red region of the spectrum, such as Cyanine5.5.

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance and orientation between the donor and acceptor pair. The large molar extinction coefficient of Sulfo-Cyanine7 contributes to a significant spectral overlap with suitable donors, making it an efficient FRET acceptor.

The bifunctional nature of this compound allows for its use as a cross-linker in FRET-based assays. For example, it can be used to label two different biomolecules, and the occurrence of FRET between a donor-labeled molecule and the Sulfo-Cyanine7-labeled molecule can be used to monitor their interaction.

Bioconjugation Strategies and Mechanistic Insights with Sulfo Cyanine7 Bis Nhs Ester

Amine-Reactive Conjugation Chemistry of Sulfo-Cyanine7 bis-NHS Ester

This compound is a water-soluble, bifunctional crosslinking agent widely utilized in bioconjugation. broadpharm.comaxispharm.comlumiprobe.com Its utility stems from the two N-hydroxysuccinimide (NHS) ester functional groups, which are highly reactive toward primary amines under specific conditions. broadpharm.com This reactivity allows for the covalent attachment of the near-infrared fluorescent Sulfo-Cyanine7 core to various biomolecules, enabling applications in fields such as in vivo imaging and fluorescence microscopy. axispharm.com

Reaction Mechanism with Primary Amines on Biomolecules (e.g., Lysine (B10760008) Residues, N-Terminus)

The fundamental reaction between this compound and a biomolecule is a nucleophilic acyl substitution. The primary amino groups (-NH₂) present on the biomolecule, most commonly the ε-amino group of lysine residues or the α-amino group at the N-terminus of a polypeptide chain, act as nucleophiles. nih.gov

The reaction proceeds as follows:

The unprotonated primary amine on the biomolecule attacks one of the electrophilic carbonyl carbons of the NHS ester groups on the Sulfo-Cyanine7 molecule.

This attack forms a transient tetrahedral intermediate.

The intermediate collapses, resulting in the formation of a stable, covalent amide bond between the biomolecule and the dye. fishersci.com

The N-hydroxysuccinimide (NHS) moiety is released as a leaving group.

This process can occur at both ends of the this compound molecule, making it an effective tool for crosslinking two amine-containing molecules or for increasing the labeling density on a single biomolecule. The resulting amide bond is highly stable, ensuring a permanent linkage under typical physiological conditions.

Optimization of Reaction Conditions: Influence of pH, Buffer Systems, and Cosolvents

The efficiency of the conjugation reaction is critically dependent on the reaction conditions. Careful optimization is required to maximize the yield of the desired conjugate while minimizing side reactions.

Influence of pH: The pH of the reaction medium is the most critical factor governing the labeling efficiency. interchim.frlumiprobe.com The reaction is strongly pH-dependent because the nucleophile, the primary amine, must be in its unprotonated state to be reactive. At a pH below its pKa (around 9-10.5 for lysine's ε-amino group), the amine is predominantly protonated (-NH₃⁺) and thus non-nucleophilic. lumiprobe.com Conversely, at excessively high pH levels, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amine reaction. interchim.frlumiprobe.com The optimal pH for labeling is typically in the range of 8.0 to 9.0, with a commonly recommended value of 8.3-8.5. interchim.frlumiprobe.com For some protein labeling protocols, a pH of 8.5 ± 0.5 is suggested. researchgate.net

Buffer Systems: The choice of buffer is crucial to maintain the optimal pH and to avoid interfering with the reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester. fishersci.comresearchgate.net Suitable non-amine buffers include phosphate (B84403), bicarbonate, or borate systems. fishersci.comlumiprobe.com

| Parameter | Recommended Condition | Rationale |

| pH | 8.0 - 9.0 (Optimal: 8.3-8.5) | Balances amine deprotonation for nucleophilicity against NHS ester hydrolysis. interchim.frlumiprobe.com |

| Buffer System | Phosphate, Bicarbonate, Borate | Avoids competitive reaction with primary amine-containing buffers (e.g., Tris, Glycine). fishersci.com |

| Cosolvents | DMSO, DMF | Used to dissolve the NHS ester reagent before addition to the aqueous biomolecule solution. lumiprobe.com |

Cosolvents: While this compound is designed for water solubility, it is common practice to first dissolve the reagent in a small amount of a water-miscible, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous solution of the biomolecule. interchim.frlumiprobe.com This ensures the reagent is fully solubilized and can react efficiently. It is important to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester. lumiprobe.com

Competitive Reaction Pathways: Aminolysis versus Hydrolysis of the NHS Ester

In an aqueous buffer, the primary competitive reaction pathway to the desired aminolysis (reaction with the amine) is the hydrolysis of the NHS ester group. In this reaction, a water molecule acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of an unreactive carboxylic acid on the cyanine (B1664457) dye and the release of NHS, rendering that functional group incapable of conjugating to the target biomolecule. interchim.frlumiprobe.com

The rate of hydrolysis is highly dependent on pH. As the pH increases, the concentration of hydroxide ions (a stronger nucleophile than water) also increases, accelerating the rate of ester cleavage. thermofisher.com This underscores the importance of working within the optimal pH range to ensure that the rate of aminolysis is significantly faster than the rate of hydrolysis.

The stability of NHS esters in aqueous solutions is finite, as illustrated by their pH-dependent half-lives.

| pH | Half-life of NHS Ester |

| 7.0 | 4 - 5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| (Data from Thermo Fisher Scientific technical literature) thermofisher.com |

To maximize conjugation efficiency, the NHS ester should be prepared immediately before use, and the reaction should be allowed to proceed for a sufficient duration (e.g., 1-4 hours at room temperature or overnight on ice) before the unreacted dye is removed. fishersci.comlumiprobe.com

Development of Site-Specific Labeling Approaches

While the reaction of NHS esters with lysine residues is efficient, it often results in a heterogeneous mixture of labeled products, as most proteins contain multiple lysine residues. nih.gov This lack of specificity can alter protein function and complicate analysis. nih.gov Consequently, strategies to achieve site-specific labeling using amine-reactive chemistry have been developed.

N-Terminal Cysteine Modification via Thioester Conversion

A powerful method for converting a non-specific amine-reactive reagent into a site-specific one involves a one-pot chemical transformation. nih.gov This strategy allows for the specific labeling of a cysteine residue located at the N-terminus of a protein.

The process involves two steps:

Thioester Formation: The this compound is first reacted with a thiol-containing molecule, such as 2-mercaptoethanesulfonic acid sodium salt (MESNA). The thiol group of MESNA attacks the NHS ester, displacing the N-hydroxysuccinimide and forming a new, highly reactive thioester intermediate of the Sulfo-Cyanine7 dye.

N-Cys Ligation: This thioester intermediate is then introduced to the target protein. The thioester is highly chemoselective for an N-terminal cysteine residue. The reaction proceeds via a native chemical ligation-like mechanism, where the N-terminal cysteine's thiol group first attacks the thioester, followed by an S-to-N acyl shift, resulting in a stable amide bond at the specific N-terminal site.

This approach effectively transforms the lysine-directed reactivity of the NHS ester into a highly specific cysteine-directed reactivity, enabling the production of homogeneously labeled proteins. nih.gov

Other Advanced Site-Specific Conjugation Methodologies

The bifunctional nature of this compound opens possibilities for more complex, multi-step conjugation strategies aimed at achieving site-specificity. One conceptual approach involves using the crosslinker to bridge a biomolecule to a "targeting" molecule that possesses a group for a separate, highly specific reaction.

For instance, one NHS ester group could be reacted with a molecule bearing both a primary amine and a bioorthogonal functional group, such as a tetrazine. The resulting Sulfo-Cyanine7-tetrazine conjugate could then be purified and subsequently reacted with a protein that has been site-specifically modified to contain a complementary trans-cyclooctene (B1233481) (TCO) group. nih.gov The reaction between tetrazine and TCO is an inverse-electron-demand Diels-Alder reaction (IEDDA), which is extremely fast and specific, occurring with high efficiency under physiological conditions. nih.gov While this is an indirect method, it leverages the initial amine reactivity of the NHS ester as a foundational step in a broader site-specific labeling workflow. Such hybrid strategies are instrumental in the development of advanced probes for targeted imaging and diagnostics. nih.gov

Assessment and Optimization of Labeling Efficiency and Stoichiometry

The successful bioconjugation of this compound to a target biomolecule hinges on the precise control of labeling efficiency and stoichiometry. The degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical parameter that influences the resulting conjugate's performance. Achieving the desired DOL requires careful optimization of several reaction parameters.

Key factors influencing the reaction include pH, molar ratio of dye to biomolecule, and reactant concentrations. The reaction of NHS esters with primary amines is highly pH-dependent. interchim.frlumiprobe.com The optimal pH range for this reaction is between 8.3 and 8.5. interchim.frlumiprobe.comresearchgate.net At a lower pH, the primary amino groups on the biomolecule are protonated and thus less reactive, while at a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency. interchim.frlumiprobe.com The buffer system used is also crucial; it must be free of extraneous primary amines, such as those found in Tris or glycine buffers, which would compete with the target biomolecule for the dye. researchgate.net A 0.1 M sodium bicarbonate or phosphate buffer is commonly recommended. interchim.frlumiprobe.com

The molar ratio of this compound to the biomolecule is another key variable. A molar ratio of approximately 10:1 (dye to protein) is often used as a starting point for optimization. researchgate.net The concentration of the biomolecule also plays a significant role in labeling efficiency. Optimal labeling is typically achieved with protein concentrations between 2 and 10 mg/mL. researchgate.net Lower concentrations can lead to reduced efficiency, while higher concentrations can improve it. researchgate.netbiotium.com The reaction is typically carried out for 1 to 4 hours at room temperature or overnight on ice. lumiprobe.com

Assessment of the final conjugate is essential to confirm the success of the labeling reaction. The DOL can be determined using UV-Vis spectrophotometry, by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the Sulfo-Cyanine7 dye (~750 nm) axispharm.comantibodies.com. Chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are invaluable for assessing the purity of the conjugate. RP-HPLC can effectively separate the labeled biomolecule from the free, unreacted dye and can also resolve species with different degrees of labeling, providing a detailed view of the conjugate population's heterogeneity.

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 8.3 - 8.5 | Balances amine reactivity with NHS ester hydrolysis for optimal yield. interchim.frlumiprobe.com |

| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, Glycine) to avoid competitive reactions. interchim.frresearchgate.net |

| Protein Concentration | 2 - 10 mg/mL | Higher concentration generally increases labeling efficiency. researchgate.netbiotium.com |

| Dye-to-Protein Molar Ratio | ~10:1 (starting point) | Influences the final Degree of Labeling (DOL); requires empirical optimization. researchgate.net |

| Reaction Time | 1-4 hours at room temperature | Allows for the completion of the conjugation reaction. lumiprobe.com |

| Purification Method | Gel filtration (e.g., Sephadex G-25), HPLC | Removes unreacted dye and byproducts. researchgate.net |

Analysis of the Impact of this compound Labeling on Biomolecule Conformation, Activity, and Stability

A primary consideration in any bioconjugation strategy is the potential impact of the label on the biomolecule's structural integrity and biological function. The goal is to attach the fluorescent reporter without perturbing the native conformation, activity, or stability of the target. This compound possesses several properties that help mitigate these risks.

The high water solubility of the Sulfo-Cyanine7 moiety is a significant advantage. cy3-nhs-ester-for-2d-electrophoresis.comlumiprobe.com It allows the labeling reaction to be performed entirely in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to the stability of delicate proteins and potentially induce denaturation. cy3-nhs-ester-for-2d-electrophoresis.comlumiprobe.com This is particularly beneficial for proteins that are prone to aggregation or loss of function in the presence of organic solvents. lumiprobe.com

Furthermore, the sulfonated nature of the Sulfo-Cyanine7 dye can be beneficial for the stability of the resulting conjugate. The sulfonate groups provide electrostatic repulsion between dye molecules, which can reduce aggregation and self-quenching, a common issue with fluorescently labeled biomolecules. cy3-nhs-ester-for-2d-electrophoresis.com This helps maintain both the function of the biomolecule and the photophysical performance of the dye. Ultimately, the impact of labeling is specific to each biomolecule and must be empirically validated through functional assays (e.g., enzyme kinetics, binding assays) and stability studies post-conjugation.

| Potential Impact of Labeling | Mitigating Feature of this compound |

|---|---|

| Protein Denaturation | High water solubility allows for labeling in aqueous buffers, avoiding harsh organic solvents. cy3-nhs-ester-for-2d-electrophoresis.comlumiprobe.com |

| Loss of Biological Activity | Targeting of surface amines often avoids critical sites; control of stoichiometry is key to minimize risk. |

| Conjugate Aggregation | Sulfonate groups provide electrostatic repulsion, reducing the tendency for labeled molecules to aggregate. cy3-nhs-ester-for-2d-electrophoresis.com |

| Altered Conformation | Labeling under mild, aqueous conditions helps preserve the native three-dimensional structure. cy3-nhs-ester-for-2d-electrophoresis.com |

Long-Term Stability and Integrity of this compound Conjugates in Diverse Research Environments

The utility of a fluorescent bioconjugate is directly related to its stability over time and under various experimental conditions. This includes the chemical stability of the dye-biomolecule linkage and the photostability of the fluorophore itself.

The covalent bond formed between the this compound and a primary amine on a biomolecule is a stable amide bond. cy3-nhs-ester-for-2d-electrophoresis.com This linkage is highly resistant to hydrolysis under typical physiological and experimental conditions, ensuring the long-term integrity of the conjugate and preventing the dissociation of the dye from its target.

The stability of the unconjugated this compound reagent is also well-defined. For long-term storage, the lyophilized powder should be kept at -20°C in the dark and in a desiccated environment, where it is stable for at least 12 months. lunanano.calumiprobe.comlumiprobe.com For shipping or short-term transport, the compound is stable at ambient temperature for up to three weeks. lunanano.calumiprobe.com Once dissolved in an organic solvent like DMF, the NHS ester solution can be stored at -20°C for 1-2 months, whereas aqueous solutions should be prepared fresh and used immediately. lumiprobe.com

The long-term stability of the final bioconjugate is a function of both the dye and the biomolecule. General best practices for storing the specific biomolecule (e.g., proteins stored at 4°C for short-term or -80°C with cryoprotectants for long-term) should be followed. The Sulfo-Cyanine7 dye itself exhibits high photostability, which is an improvement over earlier cyanine dyes like Cy7®. lumiprobe.com This robustness is critical for applications involving repeated or prolonged light exposure, such as in fluorescence microscopy and in vivo imaging, ensuring the integrity of the fluorescent signal throughout the course of an experiment. axispharm.com

| Compound | Storage Condition | Duration |

|---|---|---|

| This compound (Lyophilized Powder) | -20°C, dark, desiccated | ≥ 12 months lunanano.calumiprobe.comlumiprobe.com |

| This compound (In Transit) | Room Temperature | Up to 3 weeks lunanano.calumiprobe.com |

| This compound (In DMF/DMSO) | -20°C | 1 - 2 months lumiprobe.com |

| Sulfo-Cyanine7 Conjugate (General) | Dependent on biomolecule; typically 4°C (short-term) or -20°C / -80°C (long-term) | Variable |

Applications of Sulfo Cyanine7 Bis Nhs Ester in Advanced Molecular and Cellular Research

Fluorescent Labeling of Proteins and Peptides for Molecular Interaction Studies

The bifunctional nature of Sulfo-Cyanine7 bis-NHS ester allows for the stable covalent labeling of proteins and peptides through the formation of amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This labeling strategy is instrumental in a variety of molecular interaction studies, providing a sensitive and quantitative means to investigate complex biological processes.

Protein-Protein Interaction Analysis (e.g., Microscale Thermophoresis)

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. The method relies on the detection of changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand. While specific studies detailing the use of this compound in MST are not prevalent in the readily available literature, the principles of NHS ester chemistry are well-established for this application. Proteins or peptides of interest can be labeled with this compound, and the resulting fluorescently tagged molecule is then titrated with a potential binding partner. The change in the thermophoretic signal as a function of the ligand concentration allows for the determination of binding affinities (Kd values). The high fluorescence quantum yield and photostability of Sulfo-Cyanine7 are advantageous for MST experiments, ensuring a stable and detectable signal throughout the analysis.

Enzyme Activity and Substrate Interaction Assays

The covalent labeling of enzymes or their substrates with this compound provides a sensitive method for monitoring enzymatic activity and substrate binding. For instance, a peptide substrate can be labeled with the dye, and upon enzymatic cleavage, the resulting fragments can be separated and quantified by methods such as high-performance liquid chromatography (HPLC) or capillary electrophoresis, with the fluorescence of Sulfo-Cyanine7 enabling sensitive detection. Similarly, labeling an enzyme allows for the study of its interaction with unlabeled substrates or inhibitors using techniques like fluorescence polarization or FRET, where changes in the fluorescence properties of the dye report on the binding event.

Nucleic Acid Labeling for Hybridization Probes and Genomic Studies

This compound is also a valuable reagent for the labeling of nucleic acids, particularly for the generation of hybridization probes used in various genomic studies. The dye can be efficiently conjugated to amine-modified oligonucleotides, which can then be used as probes in techniques such as fluorescence in situ hybridization (FISH). The NIR fluorescence of Sulfo-Cyanine7 is particularly advantageous for in situ hybridization, as it allows for deeper tissue penetration and reduced background from cellular autofluorescence, leading to clearer and more sensitive detection of specific DNA or RNA sequences within cells and tissues.

Implementation in Multiplexed Bioassays and Quantitative Analysis

The distinct spectral properties of Sulfo-Cyanine7 make it an excellent candidate for inclusion in multiplexed bioassays, where multiple analytes are detected simultaneously. By combining Sulfo-Cyanine7-labeled probes with other fluorescent dyes that have different excitation and emission spectra, researchers can develop robust and high-throughput analytical methods. For example, in flow cytometry, antibodies labeled with Sulfo-Cyanine7 can be used in conjunction with other fluorescently labeled antibodies to simultaneously identify and quantify different cell populations within a heterogeneous sample. The high molar extinction coefficient of the dye contributes to the sensitivity of such assays, enabling the detection of low-abundance targets.

| Property | Value |

| Excitation Maximum | ~750 nm |

| Emission Maximum | ~773 nm |

| Molar Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.24 |

| Reactive Group | bis-N-hydroxysuccinimide ester |

| Target Moiety | Primary amines |

Utilization in Advanced Fluorescence Microscopy for High-Resolution Imaging

The favorable photophysical properties of Sulfo-Cyanine7, including its high brightness and photostability, make it a powerful tool for advanced fluorescence microscopy techniques aimed at achieving high-resolution imaging of cellular and subcellular structures.

Live-Cell and Fixed-Cell Imaging Methodologies

This compound can be used to label specific proteins or other molecules for both live-cell and fixed-cell imaging. In live-cell imaging, the NIR excitation and emission wavelengths minimize phototoxicity and cellular autofluorescence, allowing for long-term observation of dynamic cellular processes with minimal perturbation. For fixed-cell imaging, the photostability of the dye is a key advantage, as it can withstand the high laser powers often used in super-resolution microscopy techniques, enabling the visualization of cellular structures with nanoscale resolution. The ability to covalently label target molecules ensures that the fluorescent signal is localized specifically to the molecule of interest, providing a true representation of its distribution and dynamics within the cellular environment.

Super-Resolution Microscopy Techniques (e.g., STED, STORM, GSDIM)

The unique photophysical properties of the Sulfo-Cyanine7 fluorophore make it a suitable candidate for super-resolution microscopy techniques, which overcome the diffraction limit of light to provide nanoscale imaging. Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) demand fluorophores with high photostability and brightness. Sulfo-Cyanine7 is an improved analog of the Cy7® fluorophore, with a 20% higher quantum yield and greater photostability. lumiprobe.com

In STED microscopy, dyes must withstand high-intensity laser light without rapid photobleaching. The inherent stability of the Sulfo-Cyanine7 core is advantageous for this point-scanning technique. For single-molecule localization microscopy (SMLM) methods like STORM and Ground State Depletion Individual Molecule Return (GSDIM), fluorophores are required to switch between a fluorescent "on" state and a dark "off" state. While specific studies detailing the photoswitching performance of this compound conjugates in STORM imaging buffers are not prevalent in the search results, cyanine (B1664457) dyes are a foundational class of probes used in these techniques. The near-infrared emission of Sulfo-Cyanine7 is also beneficial as it reduces background autofluorescence from biological samples, leading to a better signal-to-noise ratio, which is critical for reconstructing high-resolution images.

Single-Molecule Localization Microscopy

Single-Molecule Localization Microscopy (SMLM) encompasses techniques like STORM and Photoactivated Localization Microscopy (PALM), which rely on the temporal separation of fluorescence emission from individual molecules. The bifunctional nature of this compound allows for the precise and stable labeling of target proteins, often with multiple dye molecules per protein due to the reaction with primary amines on lysine residues. broadpharm.com This dense labeling is crucial for accurately reconstructing cellular structures. The high photon output and quantum yield of the Sulfo-Cyanine7 dye are critical for the precise localization of each molecule, as this determines the resolution of the final image. The goal in SMLM is to ensure that only a sparse subset of fluorophores is in the "on-state" at any given moment, and the brightness of Sulfo-Cyanine7 contributes to achieving this with high fidelity. axispharm.com

Integration in Flow Cytometry and Cell Sorting Applications for Phenotypic and Functional Analysis

Sulfo-Cyanine7 and its derivatives are well-suited for flow cytometry, a high-throughput technology used to analyze and sort cells. axispharm.com The dye's excitation and emission in the near-infrared spectrum is a significant advantage, as it minimizes spectral overlap with the natural autofluorescence of cells, which typically occurs at shorter wavelengths. axispharm.com This results in a higher signal-to-noise ratio and allows for more sensitive and accurate detection of labeled cells.

When conjugated to antibodies or other cell-targeting ligands via its NHS ester groups, this compound serves as a bright and specific fluorescent label for cell surface or intracellular markers. This enables researchers to perform multi-color flow cytometry experiments, where multiple parameters are measured simultaneously on single cells. The distinct signal provided by Sulfo-Cyanine7 facilitates precise cell sorting, allowing for the physical separation of specific cell populations for further downstream analysis, such as genomics, proteomics, or functional assays. axispharm.com

Development of Novel Biosensors and Molecular Probes for Specific Analyte Detection

The bifunctional nature of this compound makes it a valuable component in the construction of novel biosensors and molecular probes. lumiprobe.com As a bifunctional crosslinker, it can connect two different molecules, such as a targeting moiety (e.g., an antibody or peptide) and a signaling component, or it can be used to crosslink molecules within a complex. broadpharm.com

For example, one NHS ester group can be used to attach the dye to a protein that specifically binds to a target analyte. The second NHS ester group could then be used to link another molecule, potentially creating a FRET (Förster Resonance Energy Transfer) pair or a quencher to modulate the fluorescence signal upon analyte binding. This "on/off" switching capability is the basis for many molecular biosensors. The high water solubility of the Sulfo-Cyanine7 core is particularly beneficial when working with delicate proteins that could be denatured by organic solvents. lumiprobe.com These probes are frequently used in various bioanalytical assays to investigate molecular interactions. axispharm.com

Research Applications in Pretargeting Strategies and Hybrid Imaging Probes in Model Systems

This compound is relevant in the development of advanced imaging strategies, such as pretargeting and hybrid imaging. In pretargeting, a targeting molecule (like an antibody) functionalized with a bioorthogonal handle is first administered and allowed to accumulate at the target site. Subsequently, a smaller imaging agent carrying the complementary bioorthogonal reactor and labeled with a dye like Sulfo-Cyanine7 is introduced, which rapidly binds to the pre-localized target. This approach enhances the target-to-background signal.

The bifunctional character of this compound is ideal for creating hybrid or multimodal imaging probes. lumiprobe.com For instance, a chelator for a radionuclide used in Positron Emission Tomography (PET) could be attached to one part of a scaffold, while a Sulfo-Cyanine7 dye is attached to another. This creates a single agent capable of both nuclear and optical imaging. Research has demonstrated the feasibility of creating such hybrid imaging agents using a Sulfo-Cyanine7 core, a chelator, and tetrazine moieties for pretargeting applications, allowing for multimodality imaging in vivo.

Use in Single-Molecule Biophysical Experiments Beyond Imaging (e.g., Fluorescence Correlation Spectroscopy)

Beyond its role in imaging, Sulfo-Cyanine7 is also employed in single-molecule biophysical techniques like Fluorescence Correlation Spectroscopy (FCS). FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume to determine the concentration and diffusion dynamics of fluorescently labeled molecules. The high brightness and photostability of Sulfo-Cyanine7 are essential for generating a stable and detectable signal in the pico- to nanomolar concentration range typically used in FCS experiments.

Specifically, research has utilized a combination of FCS and transient state (TRAST) excitation modulation spectroscopy to investigate the photoisomerization kinetics of the Sulfo-Cyanine7 (SCy7) dye. axispharm.com Such studies provide fundamental insights into the photophysical behavior of the dye, which is crucial for optimizing its use in all fluorescence-based applications.

Table of Mentioned Compounds

Computational and Theoretical Investigations of Sulfo Cyanine7 Bis Nhs Ester

Molecular Docking and Dynamics Simulations of Sulfo-Cyanine7 bis-NHS Ester Interactions with Biomolecules

While specific molecular docking and dynamics simulation studies for this compound are not extensively documented in publicly available literature, the principles of these computational techniques are widely applied to understand the behavior of similar dye-biomolecule conjugates. These simulations provide insights into the conformational dynamics and binding modes of the dye when attached to proteins or peptides.

Molecular docking simulations can predict the preferred binding sites of the Sulfo-Cyanine7 moiety on a target biomolecule. For instance, in a protein, the dye may interact with hydrophobic pockets or form hydrogen bonds with specific amino acid residues. These interactions can influence the local environment of the dye and, consequently, its photophysical properties.

Molecular dynamics (MD) simulations offer a more dynamic view of these interactions over time. For a protein labeled with Sulfo-Cyanine7, an MD simulation can reveal how the dye affects the protein's natural conformational flexibility and, conversely, how the protein's movements influence the dye's orientation and exposure to the solvent. For example, simulations of drug-conjugated cell-penetrating peptides have shown that the conjugate can significantly alter the peptide's interaction with cell membranes. nih.govresearchgate.netmdpi.com The analysis of MD trajectories can elucidate changes in the secondary structure of the peptide upon conjugation and its interactions with the lipid bilayer. nih.govresearchgate.netmdpi.com

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Dye-Biomolecule Conjugates

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the dye-conjugate complex over time compared to a reference structure. | Provides information on the conformational stability of the biomolecule after dye conjugation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies regions of the biomolecule that become more or less flexible upon dye attachment. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the dye and biomolecule that is accessible to the solvent. | Indicates how exposed the dye is to the aqueous environment, which can affect its fluorescence. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the dye and the biomolecule or solvent molecules. | Reveals specific interactions that stabilize the binding of the dye to the biomolecule. |

| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle (e.g., the dye). | Characterizes the local environment around the dye, including the proximity of water molecules or specific amino acid residues. |

These computational approaches are invaluable for understanding how the attachment of a bulky and charged molecule like this compound can influence the structure and function of a target biomolecule.

Quantum Chemical Calculations of Electronic Structure, Energy Levels, and Optical Transitions

Quantum chemical calculations are essential for understanding the fundamental electronic properties of Sulfo-Cyanine7 that give rise to its characteristic near-infrared absorption and emission. These calculations, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide insights into the molecule's electronic structure, energy levels of its molecular orbitals, and the nature of its optical transitions.

The electronic structure of cyanine (B1664457) dyes is characterized by a delocalized π-electron system along the polymethine chain, which is responsible for their strong absorption in the visible and near-infrared regions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions. For Sulfo-Cyanine7, the HOMO is typically a π-orbital delocalized along the polymethine chain, and the LUMO is a corresponding π*-antibonding orbital.

The energy difference between the HOMO and LUMO largely determines the wavelength of the main absorption band. Quantum chemical calculations can predict this energy gap and, consequently, the absorption maximum. TD-DFT calculations are particularly useful for simulating the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com However, it is well-documented that standard TD-DFT functionals can sometimes underestimate the excitation energies of cyanine dyes. nih.gov Therefore, careful selection of the functional and basis set is crucial for obtaining accurate results. mdpi.com

Table 2: Representative Quantum Chemical Data for a Cyanine Dye Core Structure Similar to Sulfo-Cyanine7

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate an electron. |

| LUMO Energy | -3.1 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 2.1 eV | Correlates with the energy of the first electronic transition and the absorption wavelength. |

| Calculated Absorption Max (λmax) | ~755 nm | Prediction of the peak absorption wavelength, corresponding to the S0 → S1 transition. |

| Oscillator Strength (f) | > 1.0 | A high value indicates a strongly allowed electronic transition, consistent with the high molar extinction coefficient of cyanine dyes. |

| Major Contribution to S1 State | HOMO → LUMO | Confirms that the primary absorption band is due to the promotion of an electron from the HOMO to the LUMO. |

These calculations provide a theoretical foundation for the observed spectral properties of Sulfo-Cyanine7 and can be used to design new dyes with tailored optical characteristics. rsc.org

Predicting Bioconjugation Reactivity, Selectivity, and Reaction Energetics

This compound is designed for bioconjugation, specifically for reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. raineslab.com Computational methods can be employed to predict the reactivity and selectivity of this reaction, as well as its energetics.

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reactivity of a specific lysine residue in a protein towards the NHS ester is influenced by several factors, including its solvent accessibility and its local microenvironment, which affects its pKa. raineslab.com Computational approaches can model these factors to predict which lysine residues are most likely to react.

Quantum chemical calculations can be used to study the reaction mechanism in detail and to calculate the activation energy and reaction enthalpy. This provides a quantitative measure of the reaction's feasibility and rate. For example, the reaction can be modeled by considering a simplified system, such as the reaction of the NHS ester with methylamine, to represent the lysine side chain.

Table 3: Computational Parameters for Predicting NHS Ester Reactivity

| Parameter | Description | Method of Calculation | Significance |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Quantum Mechanics (e.g., DFT) | A lower activation energy indicates a faster reaction rate. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Quantum Mechanics (e.g., DFT) | A negative value indicates an exothermic and favorable reaction. |

| pKa of Lysine Side Chain | The pH at which the amino group is 50% protonated. | Empirical prediction tools, MD simulations with constant pH methods | Lower pKa values can increase the concentration of the nucleophilic deprotonated amine at a given pH, but may also decrease its intrinsic nucleophilicity. raineslab.com |

| Solvent Accessibility | The extent to which a lysine residue is exposed to the solvent and the dye. | Molecular Dynamics Simulations, Surface area calculations | Higher solvent accessibility generally leads to higher reactivity. |

By combining these computational approaches, it is possible to build predictive models for the site-specific labeling of proteins with this compound, which is crucial for creating well-defined bioconjugates.

Modeling Photophysical Behavior and Environmental Sensitivity of Sulfo-Cyanine7 Conjugates

The photophysical properties of cyanine dyes, including Sulfo-Cyanine7, are known to be sensitive to their local environment. rsc.org When conjugated to a biomolecule, the dye's fluorescence quantum yield and lifetime can be significantly altered. Computational modeling can help to understand and predict these changes.

One of the key factors influencing the fluorescence of cyanine dyes is their conformational flexibility. nih.govacs.org Torsional motion around the bonds in the polymethine chain can lead to non-radiative decay pathways, quenching the fluorescence. rsc.orgnih.govacs.org When the dye is bound to a biomolecule, this torsional motion can be restricted, leading to an enhancement of fluorescence. Computational models, such as constrained geometry optimizations and potential energy surface scans, can quantify the energy barriers for these torsional motions. rsc.orgnih.gov

The polarity of the local environment also plays a crucial role. nih.gov Solvatochromic effects, which are shifts in the absorption and emission spectra due to the solvent polarity, can be modeled using quantum chemical calculations that incorporate a continuum solvent model or by including explicit solvent molecules in the calculation. nih.gov These models can predict how the absorption and emission maxima of Sulfo-Cyanine7 will shift when it moves from an aqueous environment to a more hydrophobic binding pocket on a protein.

Table 4: Factors Influencing the Photophysical Behavior of Sulfo-Cyanine7 Conjugates and Their Computational Modeling

| Factor | Photophysical Effect | Computational Modeling Approach |

| Conformational Restriction | Increased fluorescence quantum yield and lifetime. | Potential energy surface scans of torsional angles using quantum mechanics. |

| Local Polarity | Shifts in absorption and emission maxima (solvatochromism). | Quantum chemical calculations with implicit or explicit solvent models. |

| Specific Interactions (e.g., H-bonding) | Can alter the electronic structure and lead to spectral shifts and changes in quantum yield. | Quantum mechanics/molecular mechanics (QM/MM) simulations. |

| Proximity to Quenchers | Decreased fluorescence intensity and lifetime. | Förster Resonance Energy Transfer (FRET) theory calculations, molecular dynamics simulations to determine donor-acceptor distances. |

By modeling these environmental effects, researchers can better interpret experimental data from fluorescence-based assays and design bioconjugates with optimized photophysical properties for specific applications.

Challenges and Future Directions in Sulfo Cyanine7 Bis Nhs Ester Research

Overcoming Limitations in Current Photostability and Blinking Behavior

A significant challenge in fluorescence imaging is the photophysical stability of the fluorophore. While Sulfo-Cyanine7 is known for its relatively high photostability compared to other dyes, intense or prolonged laser exposure can still lead to photobleaching, limiting its use in long-term imaging studies. axispharm.comlumiprobe.com Furthermore, like many cyanine (B1664457) dyes, it can exhibit "blinking," a phenomenon of intermittent fluorescence, which can complicate single-molecule tracking and quantitative imaging.

Future research is directed towards several strategies to mitigate these issues. One promising approach is the development of sterically shielded cyanine dyes. nih.gov By introducing bulky groups around the polymethine chain, these designs can protect the fluorochrome from chemical reactions and self-aggregation, which are known causes of instability and fluorescence quenching. nih.gov Another avenue involves the formulation of dye-stabilized nanoemulsions or encapsulation within nanoparticles, which can provide a protective microenvironment, enhancing both stability and circulation time in vivo. crimsonpublishers.comcrimsonpublishers.com The development of antioxidant-based cocktails or imaging buffers specifically designed to reduce the production of reactive oxygen species during fluorescence excitation also represents a key area for improving the performance of Sulfo-Cyanine7 and its conjugates.

Development of Strategies for Enhanced Labeling Efficiency and Site Specificity

The bifunctional nature of Sulfo-Cyanine7 bis-NHS ester is designed for crosslinking applications, reacting with primary amines like the side chains of lysine (B10760008) residues. broadpharm.com However, this approach has limitations. Proteins often have multiple lysine residues, leading to heterogeneous labeling and potential disruption of the protein's function if labeling occurs at a critical site. Achieving high labeling efficiency without causing precipitation or altering the biomolecule's activity remains a challenge.

To address this, the field is moving towards more controlled and site-specific conjugation strategies. While NHS esters are a workhorse, alternative bioorthogonal "click chemistry" reactions are gaining prominence. acs.org These reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offer high efficiency and specificity. acs.org Researchers are developing Sulfo-Cyanine7 derivatives that replace the NHS esters with functional groups like azides, alkynes (e.g., DBCO), or tetrazines, allowing for precise, site-specific attachment to biomolecules that have been genetically or chemically modified to contain the corresponding reaction partner. axispharm.comacs.org Other strategies include enzymatic labeling methods, such as sortase-tag expressed protein ligation (STEPL), which can attach a dye to a specific protein terminus. acs.org Additionally, targeting other amino acid residues, such as free cysteines using maleimide-functionalized dyes, provides another option for more controlled conjugation. mdpi.com

Table 1: Comparison of Labeling Chemistries for Sulfo-Cyanine7 Derivatives

| Functional Group | Target Residue/Moiety | Reaction Type | Key Advantages |

| NHS Ester | Primary Amines (e.g., Lysine) | Acylation | Well-established, readily available. broadpharm.com |

| Maleimide (B117702) | Thiols (e.g., Cysteine) | Michael Addition | High specificity for less abundant residues. mdpi.com |

| Azide (B81097)/Alkyne | Alkyne/Azide | Click Chemistry | High efficiency, bioorthogonal. acs.org |

| Tetrazine | trans-Cyclooctene (B1233481) (TCO) | Inverse Electron Demand Diels-Alder | Extremely fast kinetics, bioorthogonal. nih.gov |

Rational Design and Synthesis of Next-Generation Sulfo-Cyanine7 Derivatives with Tailored Photophysical Properties

The core structure of Sulfo-Cyanine7 offers a scaffold that can be systematically modified to fine-tune its properties. Rational design, guided by computational modeling and synthetic chemistry, is key to developing next-generation dyes. rsc.orggeneonline.com Current limitations such as dye aggregation in aqueous environments and suboptimal quantum yields in certain conjugates are major drivers for this research. nih.gov

One successful design strategy involves creating sterically shielded heptamethine cyanines. A key feature of this design is a meso-Aryl group that projects shielding arms over the polymethine chain, which simultaneously improves chemical stability, reduces aggregation, and enhances pharmacokinetic properties. nih.gov Other design approaches focus on altering the length and rigidity of the polymethine bridge to shift absorption and emission wavelengths further into the NIR-II window (1000–1700 nm), a region offering even deeper tissue penetration and lower autofluorescence. crimsonpublishers.com Introducing different substituents on the heterocyclic nuclei can also modulate water solubility and quantum yield. crimsonpublishers.comglpbio.com The ultimate goal is to create a palette of Sulfo-Cyanine7 derivatives with bespoke properties—from enhanced brightness and photostability to environmentally sensitive "turn-on" fluorescence that activates only upon binding to a specific target. acs.org

Emerging Methodologies and Interdisciplinary Research Opportunities Utilizing this compound

The application of this compound and its derivatives is expanding beyond traditional fluorescence microscopy. One of the most significant emerging areas is in dual-modality or multi-modality imaging. For instance, researchers have successfully conjugated Sulfo-Cyanine7 derivatives to chelators, creating hybrid probes for combined Positron Emission Tomography (PET) and optical imaging (OI). nih.gov This allows for the high-sensitivity, quantitative nature of PET to be complemented by the high-resolution capabilities of optical imaging, using a single molecular agent.

Interdisciplinary research is also driving new applications. In the field of theranostics, cyanine dyes are being explored as components of antibody-drug conjugates (ADCs) or as photosensitizers for photodynamic therapy (PDT). researchgate.net Their ability to absorb NIR light, which penetrates tissue deeply, makes them ideal for activating therapeutic agents at a specific disease site, such as a tumor. crimsonpublishers.com The bifunctional nature of this compound is particularly suited for linking a targeting moiety (like an antibody) to another functional molecule (like a drug or photosensitizer). Furthermore, its use in fluorescence-guided surgery, where surgeons can visualize tumors in real-time, is a rapidly advancing field with significant clinical potential. crimsonpublishers.comcrimsonpublishers.com

Integration with Advanced Instrumentation and Data Analysis for Enhanced Research Outcomes

The full potential of next-generation Sulfo-Cyanine7 probes can only be realized through their integration with advanced imaging systems and sophisticated data analysis pipelines. The shift towards NIR-II imaging, for example, requires detectors and camera systems (e.g., InGaAs cameras) that are sensitive to longer wavelengths. Super-resolution microscopy techniques, such as STORM and PALM, place stringent demands on the photophysics of a dye, requiring probes with controllable blinking and high photon output.

Future progress will depend on a co-development cycle between dye chemistry and imaging technology. As new Sulfo-Cyanine7 derivatives with unique spectral or photophysical properties are created, new instrumentation and analytical methods will be needed to exploit them. For example, fluorescence lifetime imaging (FLIM) can provide an extra dimension of contrast by measuring the decay kinetics of a dye, which can be sensitive to its local environment. Integrating FLIM with Sulfo-Cyanine7 probes could enable researchers to map changes in factors like ion concentration or viscosity within living cells. The large datasets generated by these advanced techniques will necessitate the use of machine learning and artificial intelligence algorithms for image reconstruction, object tracking, and quantitative analysis, enabling researchers to extract more meaningful information from their experiments. medchemexpress.com

Q & A

Q. What are the key steps in synthesizing Sulfo-Cyanine7 bis-NHS ester, and how can reaction yields be optimized?

The synthesis involves sequential steps: (1) alkylation of intermediates (e.g., diols or dibromides) using K₂CO₃ in DMF, (2) acetal formation via silylation and ketone coupling (65% yield), (3) hydrolysis of esters (e.g., using LiOH), (4) NHS ester activation via EDC•HCl coupling (60% yield), and (5) oxidation to sulfoxides (m-CPBA). Optimizing yields requires minimizing side reactions by controlling stoichiometry, using TMSOTf for reliable acetal formation, and employing chromatographic purification. Yields vary between 18% (acid-catalyzed routes) and 38% (improved protocols with fewer steps) .

Q. How should this compound be conjugated to amine-containing biomolecules, and what buffer conditions are optimal?